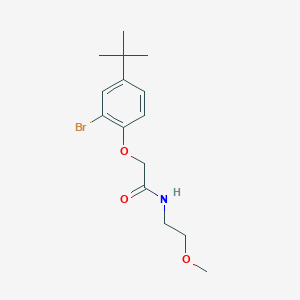![molecular formula C10H20N2O3S B296297 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B296297.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. This compound is also known as N-(cyclohexylsulfonyl)-N-methylacetamide or CMS-NMA. It is a white crystalline powder that is soluble in water and other organic solvents.
Mecanismo De Acción
The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for various functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. However, it has been found to be non-toxic and non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide in lab experiments include its high yield, ease of synthesis, and versatility. However, its limitations include its limited solubility in some solvents and the lack of information on its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide. These include:
1. Exploring its potential applications as a reagent in the synthesis of various compounds.
2. Investigating its potential as a protecting group for various functional groups.
3. Studying its mechanism of action in various reactions.
4. Investigating its potential as a drug delivery system.
5. Exploring its potential applications in the field of materials science.
Conclusion:
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide is a versatile compound that has potential applications in various fields of scientific research. Its ease of synthesis and versatility make it an attractive reagent for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide involves the reaction of N-methyl acetamide with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide has been found to have potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and amino acids. It has also been used as a protecting group for the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C10H20N2O3S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C10H20N2O3S/c1-11-10(13)8-12(16(2,14)15)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,11,13) |
Clave InChI |
SREGKHKHTCXWBG-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C |
SMILES canónico |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]acetamide](/img/structure/B296214.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)